molecular formula C8H11N3OS B2587399 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide CAS No. 74537-77-2

2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide

Cat. No.: B2587399
CAS No.: 74537-77-2
M. Wt: 197.26
InChI Key: CYWIRZGTWFPTMH-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide is a sulfur-containing acetamide derivative featuring a 4,6-dimethylpyrimidine moiety. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes like sirtuins (SIRT2) . The compound is synthesized via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and chloroacetamide derivatives under refluxing ethanol, yielding crystalline products suitable for X-ray analysis . Key structural attributes include:

  • C–S bond differentiation: The Csp²–S bond (1.759 Å) is shorter than the Csp³–S bond (1.795 Å) due to p-π conjugation .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-5-3-6(2)11-8(10-5)13-4-7(9)12/h3H,4H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWIRZGTWFPTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327779
Record name 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808245
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74537-77-2
Record name 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide typically involves the reaction of 4,6-dimethyl-2-thiouracil with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 4,6-dimethyl-2-thiouracil attacks the carbon atom of chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted amides and other derivatives.

Scientific Research Applications

2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pyrimidine ring can also interact with nucleic acids, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Phenyl Derivative
  • Structure : Substitution of the acetamide hydrogen with a phenyl group (2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide).
  • Activity : Acts as a SIRT2 inhibitor, enhancing α-tubulin acetylation in breast cancer cells dose-dependently .
  • Crystallography : Orthorhombic crystal system (Pbca) with Z = 8; bond lengths and angles consistent with the parent compound .
N-(4-Methylpyridin-2-yl) Derivative
  • Structure : Acetamide nitrogen linked to 4-methylpyridin-2-yl.
  • Synthesis : Similar route using 2-chloro-N-(4-methylpyridin-2-yl)acetamide .
Thiazolyl-Chloronaphthyl Derivative
  • Structure : N-[5-[(7-Chloronaphthalen-1-yl)methyl]-1,3-thiazol-2-yl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide.
  • Activity : Exhibits potent SIRT2 inhibition (IC₅₀ = 180.0 µM) due to the bulky, lipophilic chloronaphthyl-thiazolyl group enhancing binding interactions .

Substituent Effects on Pharmacological Properties

Compound Substituent Key Activity/Property Structural Feature Reference
Parent compound H Medical intermediate Perpendicular aromatic rings
N-Phenyl derivative Phenyl SIRT2 inhibition Orthorhombic crystal system
N-(4-Methylpyridin-2-yl) derivative 4-Methylpyridin-2-yl N/A Heterocyclic integration
Thiazolyl-chloronaphthyl derivative Chloronaphthyl-thiazolyl SIRT2 inhibition (IC₅₀ = 180.0 µM) Enhanced lipophilicity
  • Sulfamoyl Derivatives : Compounds with sulfamoyl groups (e.g., N-(4-sulfamoylphenyl)acetamide) may enhance solubility and pharmacokinetics .

Biological Activity

2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The biological activity of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide is primarily attributed to its unique structural features:

  • Sulfanyl Group : This group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction is crucial for the compound's therapeutic effects.
  • Pyrimidine Ring : The pyrimidine moiety can interact with nucleic acids, potentially influencing gene expression and various cellular processes.

Anticancer Properties

Research indicates that 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in colon cancer models. The compound has been shown to inhibit tumor growth by interacting with specific cellular pathways involved in cell proliferation and apoptosis .

Key Findings:

  • IC50 Values : Studies report varying IC50 values for different cancer cell lines, indicating the potency of the compound. For instance, one study noted an IC50 of approximately 88.49 µg/ml against certain cancer cells .
  • Mechanistic Insights : The compound has been identified as a selective inhibitor of human sirtuin 2 (SIRT2), which plays a critical role in cancer progression. SIRT2 inhibition leads to cell cycle arrest and enhanced apoptosis in tumor cells .

Antimicrobial Activity

In addition to its anticancer effects, 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide has shown promising antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Comparative Analysis

To provide a clearer understanding of the biological activity of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide compared to related compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamidePyrimidine ring + sulfanyl groupAnticancer (SIRT2 inhibitor), antimicrobial
SulfamethazinePyrimidine + sulfamoyl groupAntimicrobial
N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYLACETAMIDEComplex multi-ring structureAnticancer (apoptosis induction)

Case Studies

Several studies have highlighted the efficacy of 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetamide in preclinical models:

  • Colon Cancer Model : A study demonstrated that treatment with the compound significantly reduced tumor size and increased apoptosis markers compared to control groups .
  • Antibacterial Efficacy : In vitro assays revealed that the compound inhibited the growth of several pathogenic bacteria at low concentrations, suggesting its potential as a therapeutic agent for infections.

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